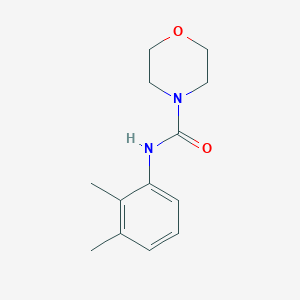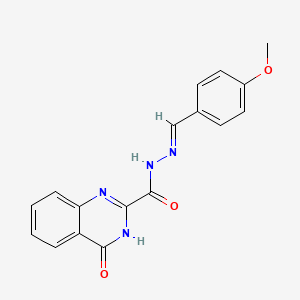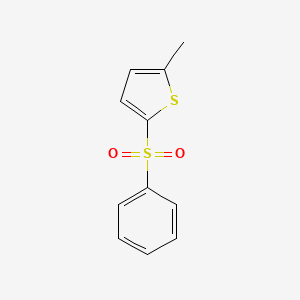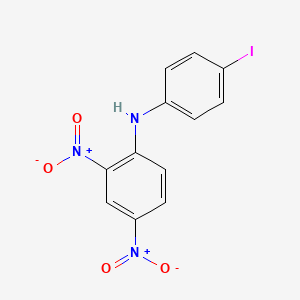
Guaiacol picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaiacol picrate is an organic compound derived from guaiacol and picric acid. Guaiacol, a phenolic compound, is known for its methoxy functional group, while picric acid is a well-known explosive compound. The combination of these two results in this compound, which has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guaiacol picrate can be synthesized through the reaction of guaiacol with picric acid. The typical reaction involves mixing guaiacol with an aqueous solution of picric acid under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guaiacol and picric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Guaiacol picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of guaiacol and picramic acid.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Guaiacol and picramic acid.
Substitution: Halogenated and nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Guaiacol picrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and as a model compound for studying phenolic compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of guaiacol picrate involves its interaction with various molecular targets. The phenolic group in this compound allows it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Guaiacol: A phenolic compound with a methoxy group, used in various applications including as a flavoring agent and in pharmaceuticals.
Picric Acid: An explosive compound with applications in the production of dyes and as a reagent in chemical analysis.
Catechol: A phenolic compound similar to guaiacol but without the methoxy group, used in the synthesis of various chemicals.
Uniqueness
Guaiacol picrate is unique due to the combination of properties from both guaiacol and picric acid. This combination results in a compound with distinct chemical reactivity and applications, making it valuable in research and industrial applications.
Propiedades
Número CAS |
60261-30-5 |
|---|---|
Fórmula molecular |
C13H11N3O9 |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
2-methoxyphenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H |
Clave InChI |
LROLYWDACYBSSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)

![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)






![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
